5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid
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Overview
Description
5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid is a compound that features prominently in the field of organic chemistry due to its unique structural properties. The presence of trifluoromethyl groups and an isoxazole ring makes it an interesting subject for research, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing trifluoromethyl groups and a phenyl ring. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target molecules . The isoxazole ring also plays a crucial role in stabilizing the compound’s structure and facilitating its interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)phenyl isocyanate
- 3-fluoro-5-(trifluoromethyl)phenylboronic acid
- 3-(trifluoromethyl)phenyltrimethylammonium hydroxide
Uniqueness
5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid is unique due to the presence of both trifluoromethyl groups and an isoxazole ring. This combination imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to similar compounds .
Properties
Molecular Formula |
C12H7F6NO3 |
---|---|
Molecular Weight |
327.18 g/mol |
IUPAC Name |
5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H7F6NO3/c13-11(14,15)6-1-3-7(4-2-6)19-5-8(10(20)21)9(22-19)12(16,17)18/h1-4H,5H2,(H,20,21) |
InChI Key |
RONGPLREMHKQGI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(ON1C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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